5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
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Properties
IUPAC Name |
(5E)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-3-19-11(2)12(10-17-19)9-14-15(21)20(16(22)18-14)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3,(H,18,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERWCVUTBWQQX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both imidazole and pyrazole rings, which are present in the compound, are known to interact with a variety of biological targets. For instance, imidazole ring is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures.
Mode of Action
Compounds containing imidazole and pyrazole rings have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Compounds containing imidazole and pyrazole rings are known to interact with a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
It’s worth noting that imidazole, a component of the compound, is highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Biological Activity
5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549. The compound's structure suggests it may interact with cancer-related pathways, potentially leading to apoptosis in tumor cells.
COX Inhibition
The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression. The compound exhibited moderate inhibitory activity against COX-I and significant activity against COX-II.
| Compound | COX-I IC50 (µM) | COX-II IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5-[...]-2-Mercapto | 22.25 | 0.52 | 10.73 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the mercapto group suggests potential interactions with enzyme active sites, leading to inhibition.
- Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may reduce inflammation and associated pain.
Case Studies
Several studies have explored the efficacy of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in MCF-7 cells, indicating its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its therapeutic potential.
Scientific Research Applications
The compound features a unique structure that combines a pyrazole ring with an imidazole moiety, which is essential for its biological activity.
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that derivatives of imidazole and pyrazole exhibit significant antibacterial and antifungal activities. For instance, the compound has been tested against various strains of bacteria, demonstrating effectiveness comparable to standard antibiotics.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of related pyrazole derivatives. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use in treating infections .
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Research indicates that imidazole derivatives can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on the anti-inflammatory effects of pyrazole derivatives found that compounds similar to 5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one significantly reduced the levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro . This suggests potential applications in treating conditions like rheumatoid arthritis.
Anticancer Properties
Emerging research highlights the anticancer potential of this compound. It has been noted that certain imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies have demonstrated that compounds structurally related to this compound can trigger apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism involves mitochondrial pathway activation and subsequent caspase cascade .
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and material synthesis.
Case Study: Metal Complex Formation
Research has shown that ligands derived from pyrazole can form complexes with metals such as copper and nickel, leading to enhanced catalytic properties in organic reactions . This suggests potential applications in developing new catalysts for industrial processes.
Photophysical Properties
The photophysical properties of this compound have also been investigated for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for optoelectronic devices.
Case Study: OLED Development
Recent studies have explored the use of imidazole-based compounds in OLED technology, demonstrating that they can achieve high luminescence efficiency when incorporated into device architectures . This positions them as promising materials for future electronic applications.
Q & A
Q. What are the optimized synthetic routes for preparing 5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a reflux method in ethanol (2–3 hours) with stoichiometric equivalents of precursors (e.g., substituted pyrazoles and thioimidazolones) is common. Post-reaction, the product is isolated by filtration, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture to enhance purity . Monitoring reaction completion via TLC (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) is recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NH/OH stretches at 3100–3500 cm⁻¹) .
- 1H-NMR : Identify proton environments (e.g., aromatic protons at δ 7.12–7.98 ppm, diastereotopic protons in dihydroimidazolone rings at δ 2.91–5.98 ppm) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., M⁺ at m/z 456 for analogous compounds) .
Q. What solvent systems are effective for recrystallization to achieve high-purity yields?
- Methodological Answer : A DMF–EtOH (1:1) mixture is effective for recrystallization due to differential solubility of byproducts. Alternative systems include ethanol-dioxane for compounds with low polarity . For hydrophilic impurities, washing with cold ethanol or ether improves purity .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the dihydroimidazolone core be elucidated?
- Methodological Answer : Mechanistic studies can employ density functional theory (DFT) to model transition states and intermediates. For example, base-promoted cyclization of amidines with ketones (via enolate intermediates) is a plausible pathway . Isotopic labeling (e.g., ¹⁵N tracing) or in situ IR monitoring can validate proposed mechanisms .
Q. What strategies address low yields in the synthesis of substituted pyrazole-imidazolone hybrids?
- Methodological Answer :
- Optimize stoichiometry : Use 1.1–1.2 equivalents of electrophilic partners (e.g., benzoyl chloride) to drive reactions to completion .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) and improve yields by 10–15% .
Q. How can computational methods predict biological activity or binding modes of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., kinases or oxidoreductases). Focus on the mercapto group’s interactions with cysteine residues .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict ADMET properties .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR)?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, particularly in aromatic regions .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
